![molecular formula C15H11NO2S B2899881 1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-69-3](/img/structure/B2899881.png)

1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

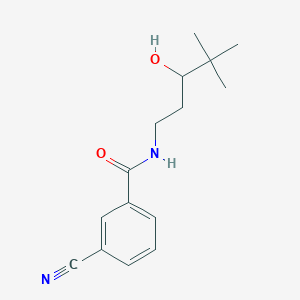

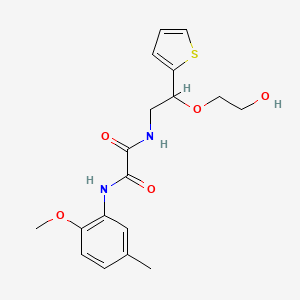

Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . The benzoyl group is a functional group with the formula C6H5CO-.

Molecular Structure Analysis

The molecular structure of isothiazole consists of a 5-membered ring with two non-adjacent nitrogen atoms and one sulfur atom . The benzoyl group typically consists of a benzene ring attached to a carbonyl group.Chemical Reactions Analysis

The specific chemical reactions involving “1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one” are not available in the sources I found. Isothiazoles in general are produced by oxidation of enamine-thiones .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in the sources I found. Isothiazole has a molar mass of 85.12 g·mol −1 and a boiling point of 114 °C .Mechanism of Action

Mode of Action

It is known that the compound can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets.

Biochemical Pathways

The compound’s potential to participate in various chemical reactions suggests that it could influence a range of biochemical pathways .

Result of Action

The compound’s potential to participate in various chemical reactions suggests that it could have a range of effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .

Advantages and Limitations for Lab Experiments

1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one has several advantages as a research tool. It is a stable and easily synthesized compound that can be used in a wide range of experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one. One area of interest is in the development of new drugs based on this compound. Researchers are also investigating the potential use of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's. Additionally, there is ongoing research into the mechanism of action of this compound and its potential applications in other areas of science.

Synthesis Methods

The synthesis of 1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one involves the reaction of 4-methylbenzoyl chloride with potassium thioacetate in the presence of sodium hydroxide. This reaction leads to the formation of the intermediate compound, 4-methylbenzoylthioacetic acid, which is then cyclized with phosphorus oxychloride to form this compound. The overall reaction is shown below:

Scientific Research Applications

1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the development of new drugs. This compound has been found to exhibit significant antimicrobial activity against a wide range of bacteria and fungi. It has also been shown to have anticancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name |

1-(4-methylbenzoyl)-2,1-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c1-10-6-8-11(9-7-10)14(17)16-13-5-3-2-4-12(13)15(18)19-16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSKTADLOGZHFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2899806.png)

![5-chloro-2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2899807.png)

![Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate](/img/structure/B2899810.png)

![2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2899811.png)

![N-(3-acetylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2899812.png)

![5-amino-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2899819.png)

![4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B2899820.png)